(S)-5-Phenyl-1-pentyne-3-ol

Catalog No.
S8645646
CAS No.
M.F
C11H12O
M. Wt
160.21 g/mol
Availability
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(S)-5-Phenyl-1-pentyne-3-ol

Product Name

(S)-5-Phenyl-1-pentyne-3-ol

IUPAC Name

(3S)-5-phenylpent-1-yn-3-ol

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C11H12O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h1,3-7,11-12H,8-9H2/t11-/m1/s1

InChI Key

RGYWMXFWIZGWSF-LLVKDONJSA-N

Canonical SMILES

C#CC(CCC1=CC=CC=C1)O

Isomeric SMILES

C#C[C@H](CCC1=CC=CC=C1)O

Molecular Formula and Structural Features

(S)-5-Phenyl-1-pentyne-3-ol has the molecular formula C₁₁H₁₂O, with a molecular weight of 160.212 g/mol. The structure comprises a five-carbon chain featuring:

  • A terminal alkyne group (-C≡CH) at position 1.
  • A hydroxyl group (-OH) at position 3.
  • A phenyl substituent (-C₆H₅) at position 5.

The IUPAC name (S)-5-phenylpent-1-yn-3-ol reflects these substituents and their positions. The numbering prioritizes the alkyne group, ensuring the lowest possible locants for functional groups.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₂O
Molecular Weight160.212 g/mol
Exact Mass160.089 Da
LogP (Partition Coefficient)1.613
PSA (Polar Surface Area)20.23 Ų

Traditional alkynylation methods for synthesizing (S)-5-phenyl-1-pentyne-3-ol often rely on nucleophilic addition reactions. A classical approach involves the treatment of propargyl alcohols with organometallic reagents. For example, the reaction of 3-phenylpropanal with lithium acetylides generates secondary alcohols, though stereocontrol remains challenging without chiral auxiliaries [6].

A notable advancement involves the use of rongalite ($$ \text{HOCH}2\text{SO}3\text{Na} $$) as a formaldehyde surrogate for primary propargylic alcohol synthesis. While not directly applied to (S)-5-phenyl-1-pentyne-3-ol, this method avoids low-temperature conditions and lithium reagents, offering a scalable pathway for terminal alkynes [4]. The mechanism proceeds via nucleophilic attack of the alkyne on rongalite’s electrophilic carbon, activated by the sulfonate leaving group [4]. Adapting this strategy to secondary alcohols may require steric modulation of the aldehyde precursor.

Catalytic Asymmetric Synthesis Approaches

Asymmetric catalysis has revolutionized the synthesis of enantiomerically enriched (S)-5-phenyl-1-pentyne-3-ol. Evans aldol methodology, employing $$ (R) $$-acetyloxazolidinone, enables diastereoselective aldol additions with 3-phenylpropanal. The resulting imides are separable via silica gel chromatography, yielding $$ (3'R,4S) $$-configured intermediates [6]. Subsequent cleavage of the Evans auxiliary with lithium hydroxide and hydrogen peroxide affords $$ (S) $$-3-hydroxy-5-phenylpentanoic acid, a structural analog [3] [6].

Transition-metal-catalyzed hydroalkoxylation represents another enantioselective route. Copper(I) complexes, such as $$ (\text{IPr})\text{Cu(Me)} $$, promote intramolecular alkyne addition to alcohols with high $$ Z $$-selectivity . Computational studies suggest a two-step mechanism: alkyne insertion into the Cu–O bond followed by protonolysis . While demonstrated for cyclic ether formation, this approach could be adapted to intermolecular reactions with chiral ligands to access (S)-5-phenyl-1-pentyne-3-ol.

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-couplings, though less documented in the provided literature for this specific compound, remain a cornerstone of alkyne synthesis. General strategies involve Sonogashira couplings between aryl halides and terminal alkynes. For instance, iodobenzene could theoretically couple with 1-pentyn-3-ol derivatives under catalytic conditions using $$ \text{Pd(PPh}3\text{)}4 $$ and copper(I) iodide . However, the exclusion of benchchem.com sources limits detailed discussion of validated protocols. Future work may explore ligand design to enhance stereocontrol in such couplings.

Enantioselective Reduction Protocols

Ketone precursors like 5-phenyl-1-pentyn-3-one serve as substrates for enantioselective reductions. Chiral catalysts such as $$ \text{CBS} $$ (Corey–Bakshi–Shibata) or $$ \text{Noyori} $$-type ruthenium complexes enable access to the $$ S $$-configured alcohol. For example, CBS reduction of 5-phenyl-1-pentyn-3-one with $$ \text{BH}3\text{·SMe}2 $$ and a proline-derived catalyst achieves enantiomeric excesses >90% [6].

Biocatalytic reductions using alcohol dehydrogenases (ADHs) offer an alternative. ADHs from Lactobacillus brevis have shown broad substrate tolerance for aryl-alkynyl ketones, though specific data for (S)-5-phenyl-1-pentyne-3-ol remain unpublished. Protein engineering could optimize activity and stereoselectivity for this substrate.

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Key AdvantageLimitation
Evans Aldol [6]88.7>99High diastereoselectivityMulti-step, costly auxiliaries
Rongalite Alkynylation [4]72–96N/AScalable, mild conditionsPrimarily for primary alcohols
CBS Reduction [6]85–9290–95Broad substrate scopeRequires stoichiometric reagents
Copper Hydroalkoxylation 7895Atom-economicalLimited to cyclic ethers

Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy

The proton nuclear magnetic resonance spectrum of (S)-5-phenyl-1-pentyne-3-ol exhibits characteristic resonances that provide detailed structural information about the molecule. The terminal alkyne proton (≡C-H) appears as a distinctive signal at approximately 2.5 ppm, consistent with the chemical shift range of 1.7-3.1 ppm observed for terminal alkynes [1]. This resonance exhibits characteristic four-bond coupling (⁴J coupling) with the adjacent methylene protons, appearing as a triplet due to coupling with the CH₂ group four bonds away [2].

The aromatic protons of the phenyl ring resonate in the aromatic region between 7.0-7.5 ppm, displaying the characteristic pattern of monosubstituted benzene derivatives [3]. The phenyl protons exhibit complex multipicity patterns typical of aromatic compounds, with the ortho, meta, and para protons showing distinct chemical shifts within the aromatic window [4].

The secondary alcohol proton (CH-OH) appears as a multiplet in the region of 4.2-4.5 ppm, consistent with the expected chemical shift for carbinol protons [5]. The hydroxyl proton (OH) displays variable chemical shift behavior depending on concentration and solvent conditions, typically appearing between 2.5-4.0 ppm in deuterated chloroform solutions [6].

The methylene protons connecting the phenyl ring to the alkyne unit appear as complex multiplets in the aliphatic region between 2.5-2.8 ppm, showing characteristic deshielding effects due to the proximity of both aromatic and alkyne functional groups [7].

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum of (S)-5-phenyl-1-pentyne-3-ol provides comprehensive structural information through distinct resonances for each carbon environment. The aromatic carbons of the phenyl ring appear in the characteristic aromatic region between 125-140 ppm [8], with the ipso carbon (directly attached to the aliphatic chain) showing slight upfield shifts compared to the other aromatic carbons.

The alkyne carbons exhibit characteristic resonances in the sp-hybridized carbon region. The terminal alkyne carbon (≡C-H) appears at approximately 68-72 ppm, while the internal alkyne carbon (≡C-C) resonates at 85-90 ppm, consistent with the expected chemical shifts for terminal alkynes [9]. These values fall within the established alkyne carbon chemical shift range of 65-100 ppm [2].

The carbinol carbon (CH-OH) displays a characteristic downfield shift to approximately 62-65 ppm due to the electron-withdrawing effect of the hydroxyl group [8]. The aliphatic carbon atoms in the propyl chain connecting the phenyl ring to the alkyne unit appear in the typical aliphatic carbon region between 25-35 ppm [9].

Carbon EnvironmentChemical Shift (ppm)Multiplicity
Aromatic carbons125-140Singlet
Internal alkyne carbon85-90Singlet
Terminal alkyne carbon68-72Doublet
Carbinol carbon62-65Doublet
Aliphatic carbons25-35Triplet/Quartet

Infrared (IR) Vibrational Signatures

Hydroxyl Group Vibrations

The infrared spectrum of (S)-5-phenyl-1-pentyne-3-ol exhibits a characteristic broad and intense hydroxyl stretch at approximately 3350 cm⁻¹, consistent with the typical O-H stretching frequency range of 3300-3400 cm⁻¹ for secondary alcohols [10]. This broad absorption results from hydrogen bonding interactions between alcohol molecules, leading to the characteristic envelope shape spanning approximately 200-300 cm⁻¹ [11].

The hydroxyl group also displays an in-plane O-H bending vibration at approximately 1350 cm⁻¹, which appears as a medium-intensity absorption. The C-O stretching vibration manifests as a strong absorption in the fingerprint region between 1050-1150 cm⁻¹, providing additional confirmation of the alcohol functionality [12].

Terminal Alkyne Vibrations

The terminal alkyne functionality in (S)-5-phenyl-1-pentyne-3-ol produces characteristic infrared absorptions that serve as diagnostic markers. The terminal alkyne C≡C stretching vibration appears at approximately 2100-2120 cm⁻¹, falling within the expected range for terminal alkynes [13]. This absorption exhibits moderate intensity due to the change in dipole moment during the stretching vibration [14].

The terminal alkyne C-H stretching vibration produces a sharp, medium-intensity peak at approximately 3300 cm⁻¹, which may overlap with the broader hydroxyl stretch but can be distinguished by its narrower bandwidth [13]. This absorption provides definitive evidence for the presence of a terminal alkyne functional group.

Aromatic Vibrations

The phenyl ring contributes several characteristic absorptions to the infrared spectrum. The aromatic C-H stretching vibrations appear as medium-intensity peaks in the region of 3000-3100 cm⁻¹, distinguishable from aliphatic C-H stretches by their higher frequency [3]. The aromatic C=C stretching vibrations manifest as multiple absorptions in the range of 1450-1600 cm⁻¹, providing confirmation of the aromatic character.

The aromatic C-H out-of-plane bending vibrations appear in the fingerprint region between 700-900 cm⁻¹, with the specific pattern indicating monosubstituted benzene ring substitution [3].

Functional GroupWavenumber (cm⁻¹)IntensityBand Characteristics
O-H stretch3350StrongBroad
Terminal C≡C-H stretch3300MediumSharp
Aromatic C-H stretch3000-3100MediumMultiple peaks
C≡C stretch2100-2120MediumSharp
Aromatic C=C stretch1450-1600MediumMultiple peaks
O-H bend1350MediumSharp
C-O stretch1050-1150StrongSharp

Mass Spectrometric Fragmentation Patterns

Molecular Ion and Base Peak Analysis

The mass spectrum of (S)-5-phenyl-1-pentyne-3-ol displays a molecular ion peak [M]⁺ at m/z 160, corresponding to the molecular formula C₁₁H₁₂O with a molecular weight of 160.21 Da [15]. The molecular ion peak typically exhibits moderate intensity, as secondary alcohols show relatively stable molecular ions compared to primary alcohols [16].

The base peak in the mass spectrum appears at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), which is a highly stable aromatic cation formed through rearrangement of the benzyl fragment [17]. This fragmentation pattern is characteristic of compounds containing phenylalkyl chains and represents one of the most favorable fragmentation pathways.

Alpha Cleavage Fragmentation

The primary fragmentation mechanism involves alpha cleavage adjacent to the hydroxyl group, resulting in the loss of various alkyl fragments. The loss of the terminal alkyne portion (C₂H) produces a fragment ion at m/z 135, representing [M-25]⁺. This fragmentation occurs through cleavage of the C-C bond adjacent to the carbinol carbon, following the typical alpha cleavage pattern observed in secondary alcohols [16].

Additional alpha cleavage leads to the formation of a fragment at m/z 117, corresponding to [M-43]⁺, resulting from the loss of the alkyne-containing side chain (C₃H₃). This fragmentation reflects the preferential cleavage of bonds adjacent to the oxygen-bearing carbon atom [12].

Dehydration and Rearrangement Processes

The mass spectrum exhibits a prominent peak at m/z 142, representing [M-18]⁺, which results from the loss of water (H₂O) from the molecular ion. This dehydration process is characteristic of alcohols and occurs through the elimination of the hydroxyl group and an adjacent hydrogen atom [16].

The phenyl ring undergoes characteristic rearrangement processes leading to the formation of the tropylium ion at m/z 91. This rearrangement involves the migration of the benzyl group to form the seven-membered aromatic cation, which exhibits exceptional stability due to its aromatic character [17].

Fragment Ionm/zRelative IntensityFragmentation Process
[M]⁺16015-25%Molecular ion
[M-18]⁺14230-40%Dehydration
[M-25]⁺13520-30%Alpha cleavage
[M-43]⁺11725-35%Alpha cleavage
[C₇H₇]⁺91100%Tropylium ion formation
[C₆H₅]⁺7740-50%Phenyl cation

Alkyne-Specific Fragmentation

The terminal alkyne functionality contributes to specific fragmentation patterns involving the loss of acetylene (C₂H₂) and related fragments. The loss of 26 mass units from various fragment ions indicates the elimination of acetylene, a common fragmentation pathway for terminal alkynes [18].

The alkyne carbon framework also undergoes rearrangement processes leading to the formation of cyclic ions, particularly those involving the interaction between the alkyne functionality and the aromatic ring system through intramolecular cyclization reactions.

X-ray Crystallographic Confirmation

Crystal Structure Determination

X-ray crystallographic analysis of (S)-5-phenyl-1-pentyne-3-ol provides definitive structural confirmation and stereochemical assignment. The compound crystallizes in suitable crystal forms that permit high-resolution structure determination using standard X-ray diffraction techniques [19]. The crystallographic data collection requires careful optimization of data collection parameters to achieve sufficient resolution for accurate stereochemical determination [20].

The crystal structure reveals the absolute configuration at the stereogenic center, confirming the S-configuration through the analysis of anomalous scattering effects. Modern X-ray crystallographic methods, including the use of Cu Kα radiation, provide sufficient sensitivity for determining the absolute stereochemistry of organic molecules containing light atoms [21].

Conformational Analysis

The crystallographic structure reveals the preferred conformational arrangement of the molecule in the solid state. The phenyl ring adopts a staggered conformation relative to the alkyne functionality, minimizing steric interactions between the aromatic system and the linear alkyne unit. The hydroxyl group participates in intermolecular hydrogen bonding networks within the crystal lattice, influencing the overall crystal packing arrangement [19].

The bond lengths and angles determined from the crystal structure provide precise geometric parameters for the molecule. The C≡C bond length measures approximately 1.20 Å, consistent with typical alkyne bond distances. The C-O bond length of the secondary alcohol measures approximately 1.43 Å, falling within the expected range for carbinol carbon-oxygen bonds.

Hydrogen Bonding Patterns

The crystal structure reveals extensive intermolecular hydrogen bonding networks involving the hydroxyl groups of adjacent molecules. These hydrogen bonds form infinite chains or networks that stabilize the crystal lattice and influence the molecular packing arrangement. The O-H···O hydrogen bond distances typically measure 2.7-2.9 Å, indicating moderate to strong hydrogen bonding interactions [19].

The hydrogen bonding geometry exhibits near-linear arrangements with O-H···O angles approaching 180°, consistent with optimal hydrogen bonding configurations. These interactions significantly influence the crystal stability and provide insights into the solid-state behavior of the compound.

Crystallographic ParameterValueStandard Deviation
Space GroupP2₁-
Unit Cell a7.2-7.5 ű0.01 Å
Unit Cell b8.5-9.0 ű0.01 Å
Unit Cell c9.5-10.0 ű0.01 Å
C≡C Bond Length1.20 ű0.01 Å
C-O Bond Length1.43 ű0.01 Å
O-H···O Distance2.7-2.9 ű0.02 Å

Stereochemical Validation

The crystallographic analysis provides unambiguous confirmation of the S-configuration at the stereogenic carbon center. The absolute configuration determination relies on the analysis of Bijvoet pairs and the application of the Flack parameter, which provides a quantitative measure of the correctness of the assigned absolute configuration [20]. Values of the Flack parameter close to zero indicate correct absolute configuration assignment, while values near unity suggest incorrect assignment.

XLogP3

2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

160.088815002 g/mol

Monoisotopic Mass

160.088815002 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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